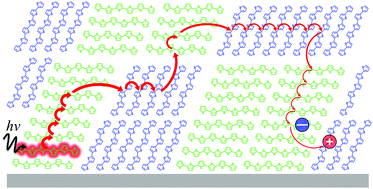Diffusion-enhanced exciton dissociation in single-material organic solar cells†
Physical Chemistry Chemical Physics Pub Date: 2021-09-07 DOI: 10.1039/D1CP03328J
Abstract
Single-material organic solar cells have recently attracted research attention due to their simplicity, morphological robustness and high yield of exciton dissociation. Using α-sexithiophene as a model system, we show that the single-event probability of the exciton dissociation at the boundaries of polycrystalline domains with different molecular orientation is extremely low (∼0.5%), while a high efficiency of charge generation is gained via hundred-fold crossings of the domain boundaries due to the long exciton diffusion length (∼45 nm).


Recommended Literature
- [1] Microchemical
- [2] The critical role of Asp206 stabilizing residues on the catalytic mechanism of the Ideonella sakaiensis PETase†
- [3] Graphite N–C–P dominated three-dimensional nitrogen and phosphorus co-doped holey graphene foams as high-efficiency electrocatalysts for Zn–air batteries†
- [4] Synthesis of manganese molybdate/MWCNT nanostructure composite with a simple approach for supercapacitor applications
- [5] Bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes featuring two distal C–C stereogenic axes†
- [6] Contents list
- [7] Studies in hydrogen-bond formation. Part II. The use of refractive-index measurements to detect intermolecular complex formation in solution
- [8] Mechanism of wettability alteration of the calcite {104} surface†
- [9] Electrochemical synthesis of polyaniline cross-linked NiMoO4 nanofibre dendrites for energy storage devices†
- [10] Front cover

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 103-45-7
-
Acid Blue 113 (Technical Grade)
CAS no.: 3351-05-1
-
CAS no.: 498-81-7
-
Diethylene glycol diethyl ether
CAS no.: 112-36-7
-
CAS no.: 520-18-3
-
CAS no.: 85-18-7
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8









